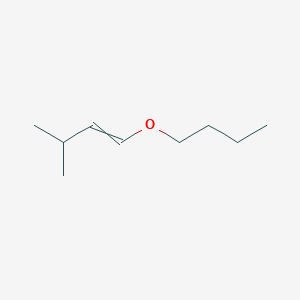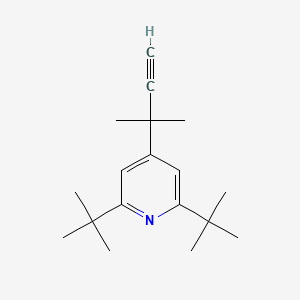
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .
準備方法
The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-Di-tert-butyl-4-methylpyridine.
Reaction with Alkynes: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with alkynes under specific conditions to introduce the 2-methylbut-3-yn-2-yl group.
Reaction Conditions: The reactions are usually carried out in the presence of strong bases and solvents like ethanol or diethyl ether at low temperatures.
化学反応の分析
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl groups or the 2-methylbut-3-yn-2-yl group are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures.
科学的研究の応用
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pesticides, and fragrances.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .
類似化合物との比較
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine can be compared with other similar compounds:
2,6-Di-tert-butyl-4-methylpyridine: This compound lacks the 2-methylbut-3-yn-2-yl group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but without the additional functional groups, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methoxyphenol: This compound has a methoxy group instead of the pyridine ring, resulting in different chemical properties and uses.
特性
CAS番号 |
189811-15-2 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3 |
InChIキー |
BCPBYDJYZOHHBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
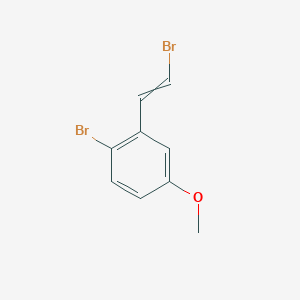
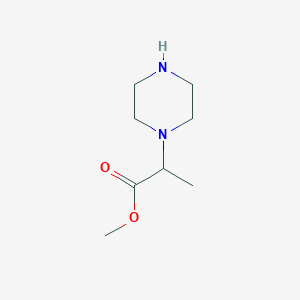
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)

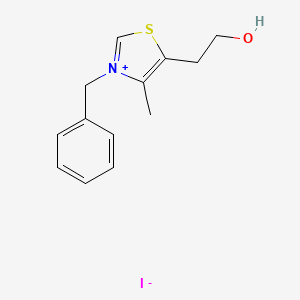
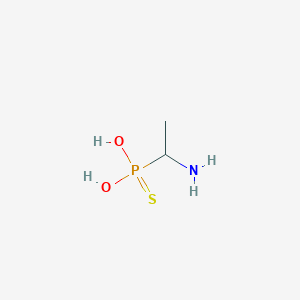

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
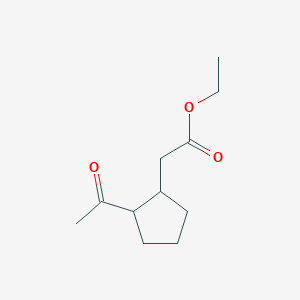
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
